Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate
CAS No.:
Cat. No.: VC15745478
Molecular Formula: C11H23NO2Si2
Molecular Weight: 257.48 g/mol
* For research use only. Not for human or veterinary use.
![Methyl 4-[Bis(trimethylsilyl)amino]-2-butynoate -](/images/structure/VC15745478.png)
Specification
Molecular Formula | C11H23NO2Si2 |
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Molecular Weight | 257.48 g/mol |
IUPAC Name | methyl 4-[bis(trimethylsilyl)amino]but-2-ynoate |
Standard InChI | InChI=1S/C11H23NO2Si2/c1-14-11(13)9-8-10-12(15(2,3)4)16(5,6)7/h10H2,1-7H3 |
Standard InChI Key | LXLWSGMFIOVOTH-UHFFFAOYSA-N |
Canonical SMILES | COC(=O)C#CCN([Si](C)(C)C)[Si](C)(C)C |
Introduction
Chemical Identity and Physicochemical Properties
Molecular Architecture
Methyl 4-[bis(trimethylsilyl)amino]-2-butynoate belongs to the class of silylated alkynes, with the systematic IUPAC name methyl 4-[bis(trimethylsilyl)amino]but-2-ynoate. Its molecular formula, C₁₁H₂₃NO₂Si₂, reflects a hybrid structure combining a methyl ester, a bis(trimethylsilyl)amide group, and a conjugated alkyne (Figure 1). The trimethylsilyl (TMS) groups confer steric bulk and electronic stabilization, while the alkyne moiety provides a reactive site for cycloadditions and cross-coupling reactions .
Table 1: Key molecular descriptors
Property | Value | Source |
---|---|---|
Molecular weight | 257.48 g/mol | |
SMILES | COC(=O)C#CCN(Si(C)C)[Si] | |
InChIKey | LXLWSGMFIOVOTH-UHFFFAOYSA-N | |
Hybridization | sp-hybridized alkyne |
Synthesis and Manufacturing
Reaction Pathways
The synthesis of methyl 4-[bis(trimethylsilyl)amino]-2-butynoate typically proceeds via a multi-step sequence involving:
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Silylation of Propargylamine Derivatives: Reaction of 4-amino-2-butynoic acid with trimethylsilyl chloride (TMSCl) in the presence of a base such as triethylamine, yielding the bis(trimethylsilyl)amide intermediate.
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Esterification: Treatment of the silylated intermediate with methanol under acidic conditions to form the methyl ester.
Critical Parameters:
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Temperature: Reactions are conducted at 0–25°C to prevent desilylation or alkyne polymerization.
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Atmosphere: Strictly anhydrous conditions under nitrogen or argon are essential to avoid hydrolysis of TMS groups.
Scalability and Purification
Industrial-scale production employs continuous-flow reactors to enhance yield (reported >85%) and minimize side reactions. Purification via fractional distillation or silica gel chromatography ensures >98% purity, as confirmed by gas chromatography–mass spectrometry (GC-MS).
Reactivity and Mechanistic Insights
Huisgen Cycloaddition
The alkyne moiety participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,2,3-triazoles with high regioselectivity. The TMS groups act as transient protecting groups, which can be removed post-reaction using tetrabutylammonium fluoride (TBAF).
Mechanism:
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Copper Coordination: The alkyne binds to Cu(I), forming a π-complex.
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Cycloaddition: Reaction with an organic azide yields a triazole-copper intermediate.
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Protodemetallation: Acidic workup liberates the triazole product.
Cross-Coupling Reactions
The compound serves as a substrate in Sonogashira couplings, enabling the synthesis of conjugated enynes. Palladium catalysts (e.g., Pd(PPh₃)₄) mediate the coupling with aryl halides, with the TMS groups enhancing stability during the reaction.
Industrial and Research Applications
Pharmaceutical Intermediate
Methyl 4-[bis(trimethylsilyl)amino]-2-butynoate is a precursor to β-lactam antibiotics and kinase inhibitors. Its alkyne functionality allows modular incorporation into target molecules via click chemistry.
Polymer Science
The compound’s triple bond enables radical polymerization, yielding poly(alkyne)s with tunable electronic properties. These polymers find use in organic semiconductors and conductive coatings.
Table 2: Application case studies
Application | Outcome | Reference |
---|---|---|
Anticancer drug synthesis | Improved yield (92%) of triazole-linked inhibitors | |
Conductive polymer film | Conductivity: 10⁻³ S/cm |
Future Directions
Emerging research explores photocatalytic applications and the development of water-stable silylating agents to broaden synthetic utility. Computational studies aim to optimize reaction pathways using density functional theory (DFT).
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